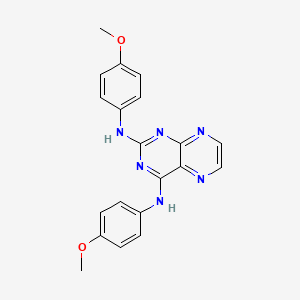

N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine” is a chemical compound with the molecular formula C20H18N6O2 . It is a derivative of pteridine-2,4-diamine, a class of compounds that have been studied for their potential anti-inflammatory properties . These compounds have been found to act as radical scavengers and inhibitors of lipoxygenase, an enzyme involved in the inflammatory response .

Synthesis Analysis

The synthesis of N-substituted 2,4-diaminopteridines, which includes “N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine”, involves several steps . The general process includes the following reactions :Molecular Structure Analysis

The molecular structure of “N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine” is based on the 2,4-diaminopteridine core . This core is substituted with two 4-methoxyphenyl groups at the N2 and N4 positions .Chemical Reactions Analysis

Pteridine-2,4-diamine derivatives, including “N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine”, have been evaluated as antioxidants in several assays . Many of these compounds exhibited potent lipid antioxidant properties . Some are also inhibitors of soybean lipoxygenase, with IC50 values extending down to 100 nM for both targets .科学的研究の応用

Perovskite Solar Cells

N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine: derivatives have been explored as hole transporting materials (HTMs) for perovskite solar cells (PSCs). These organic small molecules are crucial for PSCs as they facilitate the transport of holes from the perovskite layer to the metal electrodes, reducing non-radiative recombination and enhancing device efficiency . The derivatives exhibit good stability and high hole mobility, which are essential properties for efficient HTMs. Computational models, combined with experimental validation, have shown that these derivatives can lead to PSC devices with improved power conversion efficiency (PCE), highlighting their potential in next-generation solar energy technologies .

Organic Electronics

In the realm of organic electronics, N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine derivatives can be used to design and synthesize materials with appropriate frontier molecular orbitals. These materials can exhibit desirable optical properties and high hole mobility, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The ability to fine-tune the molecular structure of these derivatives allows for the optimization of electronic properties to meet specific requirements of various organic electronic devices.

作用機序

Target of Action

Similar compounds have been found to target various proteins and enzymes, playing a significant role in cellular processes .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been found to have good stability and high mobility, which can impact their bioavailability .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

将来の方向性

The 2,4-diaminopteridine core, which is present in “N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine”, represents a new scaffold for lipoxygenase inhibition and anti-inflammatory properties . Future research could focus on further exploring the therapeutic potential of these compounds in diseases involving oxidative stress and inflammation .

特性

IUPAC Name |

2-N,4-N-bis(4-methoxyphenyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O2/c1-27-15-7-3-13(4-8-15)23-19-17-18(22-12-11-21-17)25-20(26-19)24-14-5-9-16(28-2)10-6-14/h3-12H,1-2H3,(H2,22,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDOBXQSYXOSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2876970.png)

![4-[4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2876977.png)

![5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine](/img/structure/B2876983.png)

![(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2876985.png)

![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2876988.png)

![1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2876989.png)